molecular formula C27H29FN6O5S2 B3009440 3,4,5-triethoxy-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 309969-27-5

3,4,5-triethoxy-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B3009440
CAS No.: 309969-27-5
M. Wt: 600.68
InChI Key: MQQUYDQDKSCXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex benzamide derivative featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group, a thioether-linked 2-oxo-2-(thiazol-2-ylamino)ethyl side chain, and a 3,4,5-triethoxybenzamide moiety. The 3,4,5-triethoxybenzamide group may enhance solubility and modulate pharmacokinetic profiles compared to simpler benzamide derivatives .

Properties

IUPAC Name

3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN6O5S2/c1-4-37-20-13-17(14-21(38-5-2)24(20)39-6-3)25(36)30-15-22-32-33-27(34(22)19-9-7-18(28)8-10-19)41-16-23(35)31-26-29-11-12-40-26/h7-14H,4-6,15-16H2,1-3H3,(H,30,36)(H,29,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQUYDQDKSCXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-triethoxy-N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure incorporates several functional groups that may contribute to its biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 894003-34-0
  • Molecular Formula: C25H29FN4O4S
  • Molecular Weight: 472.6 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action:
    • The compound is believed to interact with specific molecular targets in cancer cells, potentially inhibiting pathways that promote cell proliferation and survival. The presence of the triazole ring may enhance its bioactivity by facilitating interactions with enzymes involved in cancer metabolism.
  • Case Studies:
    • A study involving similar triazole derivatives showed that they induced apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins . This suggests a potential for the compound to act as an effective anticancer agent.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties:

  • In Vitro Studies:
    • Similar thiazole-containing compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria . The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis.
  • Minimum Inhibitory Concentration (MIC):
    • Research on related compounds indicates varying MIC values depending on the bacterial strain tested. For example, certain thiosemicarbazone derivatives have shown MIC values as low as 10 µg/mL against resistant strains of bacteria .

Data Table of Biological Activities

Activity TypeReference CompoundObserved EffectMIC (µg/mL)Study Reference
AnticancerTriazole DerivativeInduction of apoptosisN/A
AntibacterialThiosemicarbazoneInhibition of bacterial growth10
AntifungalSimilar CompoundsFungal growth inhibitionN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents/Modifications Biological Activity (Reported) Reference
Target Compound 1,2,4-Triazole 4-Fluorophenyl, thioether-thiazole, 3,4,5-triethoxybenzamide Not explicitly reported (inferred)
N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide 1,2,4-Triazole Benzyl, thioether-hydroxamic acid, 4-methoxybenzamide Hydroxamate-based metalloproteinase inhibition
5-Aryl-4-aminomethyl-thiazole-2-amines Thiazole Aminomethyl, aryl substituents Antifungal, antibacterial
S-Alkylated 1,2,4-triazoles (e.g., compounds 10–15 in ) 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, halogenated acetophenone Anticancer (in vitro cytotoxicity)
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide 1,2,4-Triazole Allyl, thiophene, benzyloxy-phenyl acetamide Not reported (structural analog)

Key Observations:

  • The target compound’s thiazole-thioether side chain differentiates it from hydroxamic acid derivatives (e.g., ) and simpler thioethers (e.g., ). This group may enhance metal-binding capacity or modulate redox activity .
  • Fluorophenyl-substituted triazoles (e.g., ) often exhibit improved metabolic stability over non-fluorinated analogs, suggesting similar advantages for the target compound .

Physicochemical and Spectral Properties

Comparative spectral data highlights structural distinctions:

Compound IR (C=O stretch, cm⁻¹) ^1^H-NMR (Key Signals) MS (Molecular Ion) Reference
Target Compound ~1670 (benzamide C=O) δ 7.3–7.6 (fluorophenyl), δ 4.1–4.3 (triethoxy OCH2), δ 6.8–7.2 (thiazole protons) Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide 1679, 1605 (2 C=O) δ 2.49 (CH3), δ 7.47–7.72 (Ar-H) m/z 414 (M+)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1247–1255 (C=S) δ 7.50–7.71 (Ar-H), absence of S-H signal m/z 444–506 (M+)

Analysis:

  • The absence of an S-H stretch (~2500–2600 cm⁻¹) in the target compound’s IR spectrum confirms the thioether (C-S-C) linkage over a thiol (-SH) group, aligning with tautomeric stabilization seen in triazole-thiones .
  • The triethoxybenzamide’s ^1^H-NMR signals (δ 4.1–4.3) distinguish it from methoxy or unsubstituted benzamides (e.g., δ 3.8–4.0 for single OCH3 ).

Computational and Virtual Screening Insights

  • ChemGPS-NP Analysis (): The target compound likely occupies a unique chemical space due to its triethoxy and thiazole-thioether groups, enabling virtual screening against kinase or protease targets .
  • XGBoost Predictions (): Models trained on triazole-thioethers predict moderate solubility (LogP ~3.5) and bioavailability (TPSA ~90 Ų) for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.